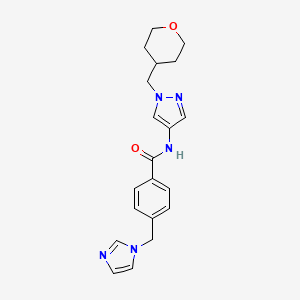

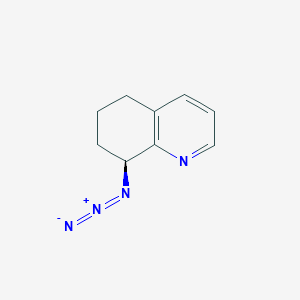

![molecular formula C17H19FN2O2S B2514956 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097883-60-6](/img/structure/B2514956.png)

2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and evaluated for various biological activities, such as opioid kappa agonist properties and as antiallergic agents .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides has been described, starting from chiral amino acids and introducing various alkyl and aryl substituents. This approach allows for the generation of compounds capable of adopting conformations similar to known active molecules, such as the kappa agonist U-50488 . Another related synthesis involves a one-pot three-component reaction using 2-naphthol, aldehydes, and amides, catalyzed by DBU in ethanol . Although the specific synthesis of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is not detailed, these methods provide insight into potential synthetic routes.

Molecular Structure Analysis

Conformational analysis plays a crucial role in the development of compounds with desired biological activities. For instance, the ability of a compound to occupy an energy minimum close to that of a known active molecule can be indicative of its potential efficacy . The molecular structure, including the arrangement of substituents and the overall three-dimensional shape, is critical for the interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, the synthesis of related compounds involves reactions such as amidification, which is carried out by condensation of corresponding acids with amines . Additionally, the use of palladium-mediated reactions for the synthesis of related compounds suggests that similar methodologies could be applied to the synthesis of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, UV–vis, and NMR . The solubility, thermal stability, and electrical conductivity of these compounds have also been evaluated . While the specific properties of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide are not discussed, these methods provide a framework for its analysis.

Case Studies

The papers include case studies of related compounds, such as the evaluation of their biological activities as opioid kappa agonists and antiallergic agents. For example, certain N-[2-(1-pyrrolidinyl)ethyl]acetamides have shown potent naloxone-reversible analgesic effects in animal models . Another compound was found to be significantly more potent than astemizole in an antiallergic assay . These studies highlight the potential therapeutic applications of compounds within this chemical class.

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

Research has explored the synthesis of pyridine linked various substituted thiazole hybrids, which share a structural motif with the compound . These studies have demonstrated significant antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), highlighting potential applications in cancer research and therapy (Alaa M. Alqahtani & A. Bayazeed, 2020).

Photoreactions and Stability Studies

Investigations into the photoreactions of flutamide, a compound structurally related to the specified chemical, have provided insights into its behavior under different solvent conditions and upon exposure to UV light. This research offers valuable information on the stability and reactivity of similar compounds, which could inform their handling and use in scientific studies (Y. Watanabe, S. Fukuyoshi, & A. Oda, 2015).

Pharmacological Characterization

Studies on compounds with a similar structural framework have detailed their high-affinity interaction with opioid receptors, indicating potential for research into depression and addiction disorders. This work underscores the importance of such compounds in pharmacological and neurological research (S. Grimwood et al., 2011).

Development of Fluoroionophores

Research into diamine-salicylaldehyde derivatives, akin to the compound of interest, has led to the development of fluoroionophores capable of chelating metal ions like Zn+2. This suggests applications in metal ion detection and imaging, both in cellular contexts and environmental samples (W. Hong et al., 2012).

Thrombin Inhibition

Studies on 2-(2-Chloro-6-fluorophenyl)acetamides have identified potent thrombin inhibitors, indicating the relevance of such compounds in the development of new anticoagulant therapies. This research has implications for cardiovascular disease treatment and prevention (L. Lee et al., 2007).

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-14-1-3-16(4-2-14)22-11-17(21)19-15-5-7-20(10-15)9-13-6-8-23-12-13/h1-4,6,8,12,15H,5,7,9-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNCOGFYPINXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)COC2=CC=C(C=C2)F)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

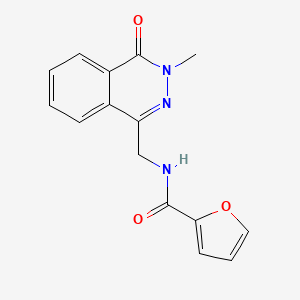

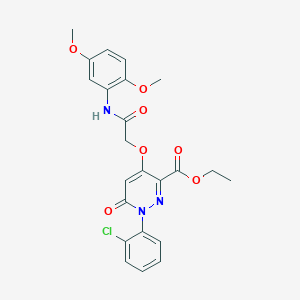

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

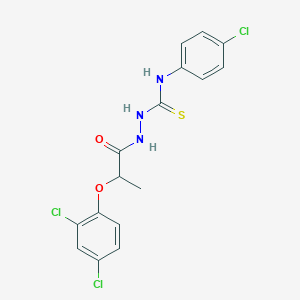

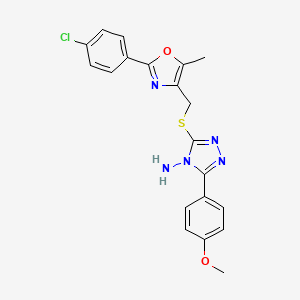

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

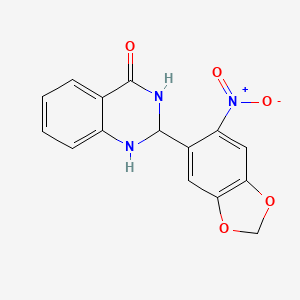

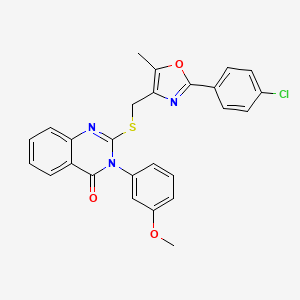

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)